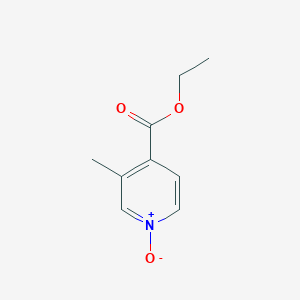3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide
CAS No.: 301666-87-5
Cat. No.: VC18398965
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 301666-87-5 |
|---|---|
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | ethyl 3-methyl-1-oxidopyridin-1-ium-4-carboxylate |
| Standard InChI | InChI=1S/C9H11NO3/c1-3-13-9(11)8-4-5-10(12)6-7(8)2/h4-6H,3H2,1-2H3 |
| Standard InChI Key | ZPXIZRCAMSAMRU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C=[N+](C=C1)[O-])C |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide is characterized by a pyridine ring system where the nitrogen atom is oxidized to an N-oxide. The substituents include a methyl group at the 3-position and an ethoxycarbonyl group at the 4-position. The N-oxide group enhances the compound’s polarity and reactivity, facilitating nucleophilic substitution and coordination chemistry .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 301666-87-5 |
| Molecular Formula | |
| Molecular Weight | 181.19 g/mol |
| Purity | ≥95% |
| Supplier Categories | Building blocks, Isonicotinic acids |
The compound’s IUPAC name derives from its substitution pattern: ethyl 3-methylpyridine-4-carboxylate 1-oxide. Its structure has been confirmed via spectroscopic methods (e.g., -NMR, IR) in analogous pyridine N-oxide syntheses .
Synthesis and Optimization
N-Oxidation Strategies
The synthesis of pyridine N-oxides typically involves oxidizing the parent pyridine using peracids or peroxide-based reagents. For 3-methylpyridine-4-carboxylic acid ethyl ester N-oxide, multiple methods are applicable:
Meta-Chloroperbenzoic Acid (m-CPBA) Oxidation
m-CPBA in dichloromethane or chloroform is a widely used reagent for N-oxidation. The reaction proceeds via electrophilic attack on the pyridine nitrogen, yielding the N-oxide with high regioselectivity. A novel workup involving aqueous sodium thiosulfate to quench excess peracid has been reported for similar substrates, improving yield and purity .
Oxone®-Mediated Oxidation
Oxone® (potassium peroxymonosulfate) in acetone generates dimethyl dioxirane in situ, a mild oxidizing agent suitable for acid-sensitive substrates. This method avoids acidic byproducts, making it preferable for esters prone to hydrolysis .
Table 2: Comparative N-Oxidation Conditions
Purification and Characterization
Crude N-oxides are often purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Purity ≥95% is achievable, as confirmed by HPLC and melting point analysis .
Reactivity and Functionalization
Electrophilic Substitution
The N-oxide group activates the pyridine ring toward electrophilic substitution. For example, chlorination with phosphorus oxychloride (POCl) at the 2-position has been demonstrated in analogous compounds, yielding dichloro derivatives .
Nucleophilic Displacement
The methylthio group in related thienopyridine N-oxides undergoes nucleophilic displacement with amines or alkoxides, suggesting potential for functionalizing 3-methylpyridine-4-carboxylic acid ethyl ester N-oxide .
Applications in Drug Discovery
Isonicotinic Acid Derivatives
As a precursor to isonicotinic acids, this N-oxide is integral to synthesizing antitubercular agents (e.g., isoniazid analogs). The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid, enabling further coupling reactions .
Coordination Chemistry
Pyridine N-oxides act as ligands for transition metals. The lone pairs on the oxygen atom coordinate to metals like copper or iron, forming complexes with catalytic or antimicrobial properties .
Future Directions
Research opportunities include:
-
Developing enantioselective N-oxidation catalysts.
-
Exploring microwave-assisted synthesis to reduce reaction times.
-
Investigating biological activity of metal complexes derived from this N-oxide.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume